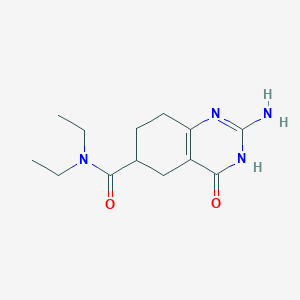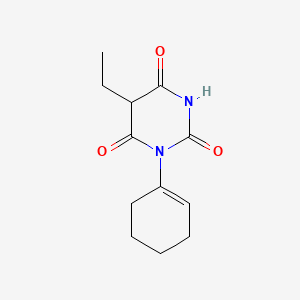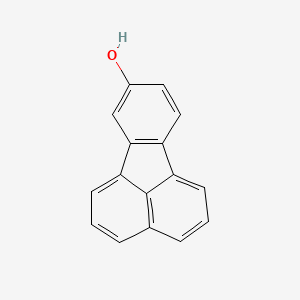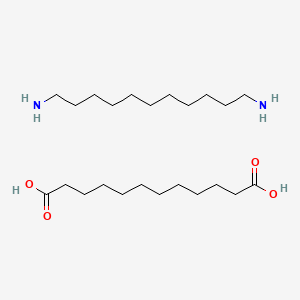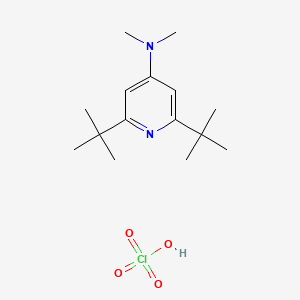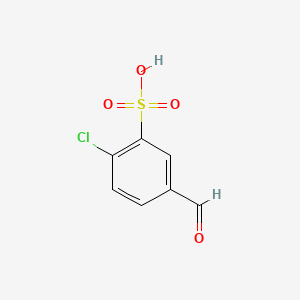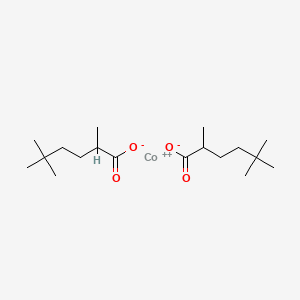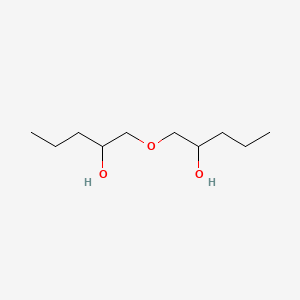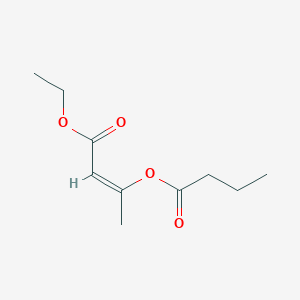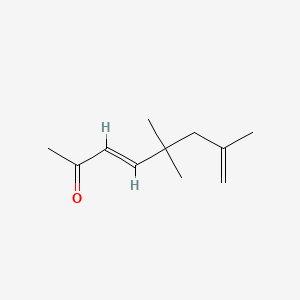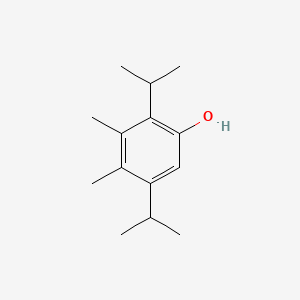
2,5-Diisopropyl-3,4-xylenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diisopropyl-3,4-xylenol is an organic compound with the molecular formula C14H22O. It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is known for its unique structural features, which include two isopropyl groups and two methyl groups attached to the benzene ring. It is used in various scientific and industrial applications due to its chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Diisopropyl-3,4-xylenol can be synthesized through several methods. One common approach involves the alkylation of 3,4-xylenol with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions with an appropriate solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reaction. The product is then purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
2,5-Diisopropyl-3,4-xylenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogens (e.g., chlorine, bromine) or nitro groups can be introduced using reagents like chlorine gas (Cl2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenols.
科学研究应用
2,5-Diisopropyl-3,4-xylenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as an active ingredient in antiseptics.
Industry: Utilized in the production of resins, coatings, and other industrial chemicals.
作用机制
The mechanism of action of 2,5-Diisopropyl-3,4-xylenol involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acids in proteins, disrupting their structure and function. This disruption can lead to the leakage of cellular contents and ultimately cell death. The compound’s phenolic nature also allows it to act as an antioxidant, scavenging free radicals and preventing oxidative damage .
相似化合物的比较
Similar Compounds
- 2,6-Diisopropyl-3,5-xylenol
- 2,4,6-Triisopropyl-m-cresol
- 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol
Uniqueness
2,5-Diisopropyl-3,4-xylenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
属性
CAS 编号 |
60834-76-6 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
3,4-dimethyl-2,5-di(propan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-8(2)12-7-13(15)14(9(3)4)11(6)10(12)5/h7-9,15H,1-6H3 |
InChI 键 |
MEWKMHMKBLDOOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1C(C)C)O)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
